molecular formula C7H14N2O B8479566 1-aminomethyl-hexahydro-2H-azepin-2-one

1-aminomethyl-hexahydro-2H-azepin-2-one

Cat. No.: B8479566
M. Wt: 142.20 g/mol
InChI Key: MBZUCKXSDGDNPR-UHFFFAOYSA-N
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Description

1-Aminomethyl-hexahydro-2H-azepin-2-one is a seven-membered lactam derivative featuring a hexahydroazepine (caprolactam) backbone substituted with an aminomethyl group at the 1-position. This compound belongs to the azepinone family, which is characterized by a nitrogen-containing heterocyclic ring system. Azepinones are pharmacologically significant due to their structural similarity to natural alkaloids and their ability to interact with biological targets such as opioid receptors . For example, Meptazinol, a synthetic hexahydroazepine derivative, exhibits mixed opioid agonist-antagonist activity and is used clinically for pain management .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-(aminomethyl)azepan-2-one

InChI

InChI=1S/C7H14N2O/c8-6-9-5-3-1-2-4-7(9)10/h1-6,8H2

InChI Key

MBZUCKXSDGDNPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-aminomethyl-hexahydro-2H-azepin-2-one and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications References
1-Aminomethyl-hexahydro-2H-azepin-2-one C₇H₁₄N₂O 1-aminomethyl 142.20 g/mol Potential opioid receptor modulator
Meptazinol (Intermediate: (I)) C₁₃H₁₉NO₂ 1-methyl, 3-(3-oxocyclohex-1-enyl) 221.30 g/mol Opioid agonist-antagonist; pain relief
1-Methylhexahydro-2H-azepin-2-one C₇H₁₃NO 1-methyl 127.18 g/mol Intermediate for drug synthesis
(R)-3-Amino-1-ethylhexahydro-2H-azepin-2-one C₈H₁₆N₂O 1-ethyl, 3-amino 156.23 g/mol Chiral building block for pharmaceuticals
1-(Chloroacetyl)caprolactam C₈H₁₂ClNO₂ 1-(2-chloroacetyl) 189.64 g/mol Reactive intermediate for acylations

Key Observations :

  • Substituent Effects: The presence of an aminomethyl group in the target compound distinguishes it from analogs like 1-methylhexahydro-2H-azepin-2-one, which lacks functional groups capable of hydrogen bonding. This substitution likely enhances solubility and receptor interactions .
  • Pharmacological Activity: Meptazinol’s intermediate (I) shares the hexahydroazepinone core but includes a 3-oxocyclohexenyl group, contributing to its dual opioid activity. The target compound’s aminomethyl group may similarly modulate receptor affinity but requires empirical validation .
  • Synthetic Utility: Chloroacetyl and azido derivatives (e.g., 1-(2-azido-4-chlorobenzoyl)hexahydro-2H-azepin-2-one) serve as intermediates for click chemistry or further functionalization, highlighting the versatility of the azepinone scaffold .

Pharmacological and Physicochemical Properties

  • Meptazinol Derivatives: Substitution at the 3-position (e.g., hydroxyphenyl or ethyl groups) is critical for opioid activity. For instance, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS 71556-74-6) shows enhanced metabolic stability compared to earlier analogs .
  • Sodium Salts : Hexahydro-2H-azepin-2-one sodium salt (CAS 2123-24-2) demonstrates improved aqueous solubility, making it suitable for formulation studies .
  • Chiral Analogs: The (R)-enantiomer of 3-amino-1-ethylhexahydro-2H-azepin-2-one (156.23 g/mol) underscores the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .

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